(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanamine |
InChI |
InChI=1S/C9H14N4/c1-7(2)12-3-4-13-9(12)5-8(6-10)11-13/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
PVPZYRCMKAXIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of new drugs due to its potential biological activities.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences :
- The target compound features an imidazo[1,2-b]pyrazole core, whereas analogs like Compounds 2 and 26 () are based on imidazo[1,2-b]pyridazine , which has an additional nitrogen atom in the fused ring. This difference alters electronic properties and binding interactions with biological targets .
Substituent Effects: Methanamine vs. Isopropyl vs. Cyclopentyl: The cyclopentyl group in ’s analog introduces greater steric bulk and lipophilicity compared to the isopropyl group in the target compound, which could influence membrane permeability .
Biological Activity :
- Imidazo[1,2-b]pyridazine derivatives (e.g., Compounds 2, 26) exhibit potent TAK1 kinase inhibition (IC₅₀ = 8–12 nM), attributed to morpholine’s hydrogen-bonding capacity and indazolyl groups’ planar aromatic interactions . The target compound’s methanamine group may mimic this activity but with reduced steric hindrance.
Metabolic Stability :
- Methyl-substituted analogs (e.g., Compound 28) show improved metabolic stability due to reduced oxidative metabolism at methyl groups . The isopropyl group in the target compound may similarly resist oxidation, enhancing its pharmacokinetic profile.
Biological Activity
(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole core, which is known for its pharmacological versatility. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on key signaling pathways such as VEGFR-2 and other kinases.
In Vitro Studies
In vitro assays have demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Lung (A549), Breast (MCF-7), Colon (HCT116), Prostate (PC-3)
- IC50 Values :
- PC-3: 0.33 µM
- MCF-7: 0.64 µM
These results suggest that the compound may act as a potent anticancer agent by inhibiting cell proliferation through apoptosis induction or cell cycle arrest.
Targeted Inhibition
The compound has shown promising results in targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. Inhibition assays revealed an IC50 value of approximately 0.56 µM, indicating strong potential for antiangiogenic therapy.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical models:
-
Study on Anticancer Activity :
- Objective : Evaluate antiproliferative effects on prostate cancer cells.
- Findings : The compound exhibited significant inhibition of cell growth compared to standard chemotherapeutics like Doxorubicin.
-
Study on Antiangiogenic Effects :
- Objective : Assess the impact on endothelial cell proliferation.
- Findings : The compound reduced the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 4 µM, supporting its potential use in treating conditions characterized by excessive angiogenesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in substituents at different positions on the pyrazole ring can enhance potency and selectivity for specific targets.
| Compound Variant | IC50 against VEGFR-2 | Selectivity Index |
|---|---|---|
| Original Compound | 0.56 µM | High |
| Variant A | 0.34 µM | Moderate |
| Variant B | 0.78 µM | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors followed by functionalization. For example, cyclopropyl-substituted analogs are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key steps include:
- Cyclization : Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Amine functionalization : Introducing the methanamine group via reductive amination or Buchwald-Hartwig coupling .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Imidazo[1,2-b]pyrazole protons: δ 7.8–8.2 ppm (aromatic protons).
- Isopropyl group: δ 1.2–1.5 ppm (doublet for CH) and δ 3.5–4.0 ppm (methine proton) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS) .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodological Answer : Prioritize assays based on target pathways:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC values under standardized conditions (e.g., pH, serum concentration).
- Structural analogs : Compare substituent effects (e.g., cyclopropyl vs. isopropyl groups) to identify critical pharmacophores .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess variability between labs .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can enantiomeric resolution be achieved if chirality is introduced during synthesis?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
- Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) in asymmetric synthesis .
Q. What strategies optimize structure-activity relationship (SAR) studies for substituent modifications?
- Methodological Answer :
- Parallel synthesis : Synthesize derivatives with varying substituents (e.g., alkyl, aryl) at the 1- and 6-positions .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma stability : Test in human plasma at 37°C; quantify parent compound using LC-MS/MS .
Q. What methodologies evaluate the environmental impact of synthesis byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
